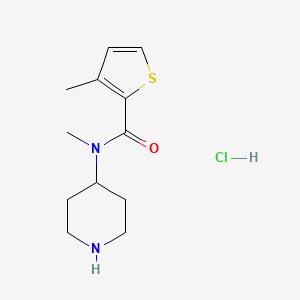![molecular formula C12H12BrClN2S B1468363 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide CAS No. 1004527-73-4](/img/structure/B1468363.png)
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide
Vue d'ensemble
Description
The compound “2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide” is a complex organic molecule that contains a thiazolo[5,4-c]pyridine core with a 2-chlorophenyl substituent . Thiazolo[5,4-c]pyridine is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, those elements are carbon, nitrogen, and sulfur.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-c]pyridine core, which is a six-membered ring containing nitrogen and sulfur atoms . The 2-chlorophenyl group is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a chlorine atom could potentially increase the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolopyridines, including our compound of interest, have been studied for their antimicrobial properties . The presence of both thiazole and pyridine rings in the structure contributes to this activity. These compounds can act as inhibitors against a range of microbial pathogens, making them valuable in the development of new antibiotics.
Apoptotic Agents
Some thiazolopyridines have been identified to induce apoptosis, the process of programmed cell death . This is particularly useful in cancer research, where inducing apoptosis in cancer cells can be a strategy for cancer treatment.
Antitumor Properties
The compound has shown potential in antitumor studies . Its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells, makes it a candidate for cancer drug development.
SARS-CoV-2 Inhibition
Recent studies have indicated that certain thiazolopyridines can inhibit SARS-CoV-2 glycoprotein . This is significant for research into treatments for COVID-19 and related coronaviruses.
Functional Organic Materials
Due to their structural properties, thiazolopyridines can be used as functional organic materials . This application is important in the field of organic electronics, where these compounds can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Medicinal Chemistry
The combination of thiazole and pyridine rings is a common feature in many pharmaceutical drugs . The compound could serve as a scaffold for the design of new drugs, given its structural similarity to other biologically active molecules.
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that derivatives of thiazolo[3,2-a]pyrimidine, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . These compounds are considered promising scaffolds for the design of new medicines .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , exhibit a broad spectrum of pharmacological activity .
Result of Action
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S.BrH/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;/h1-4,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQEAOTVICPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



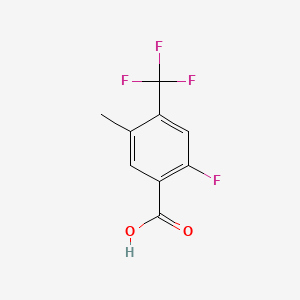
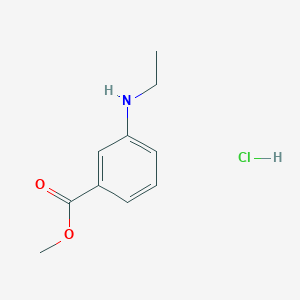
![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)
![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)
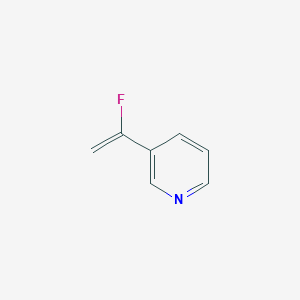

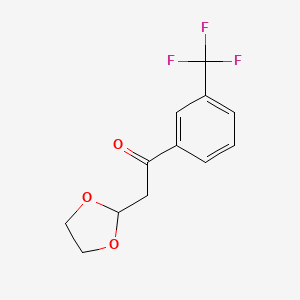

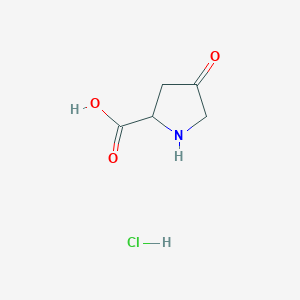

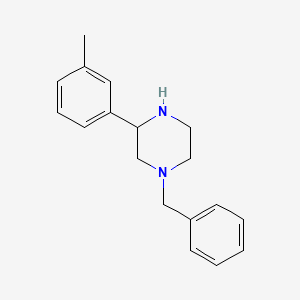
![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)

